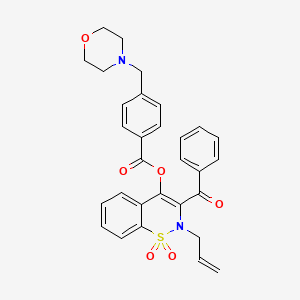![molecular formula C14H20N2O3 B11578936 Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B11578936.png)
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl p-toluate.
Bromination: Methyl p-toluate is brominated using N-bromosuccinimide (NBS) in the presence of azobis(isobutyronitrile) (AIBN) as a radical initiator.
Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to introduce the piperazine moiety.
Hydrolysis: The ester group is hydrolyzed using lithium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The hydroxy and ester groups contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Imatinib: A well-known anticancer drug that also contains a piperazine moiety.
Olanzapine: An antipsychotic medication with a similar structural framework.
Desethylsildenafil: A compound with a related piperazine structure.
Uniqueness: Methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
methyl 2-hydroxy-5-[(4-methylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-15-5-7-16(8-6-15)10-11-3-4-13(17)12(9-11)14(18)19-2/h3-4,9,17H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
NQOMEZKYNGQLCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578854.png)
![3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11578865.png)

![N-{4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11578879.png)
![4-methyl-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B11578887.png)

![4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}butanoic acid](/img/structure/B11578897.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578903.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11578905.png)
![6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11578911.png)
![1-[2-(2-Bromophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11578918.png)
![N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11578922.png)
![1-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpiperidinium](/img/structure/B11578927.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11578928.png)
